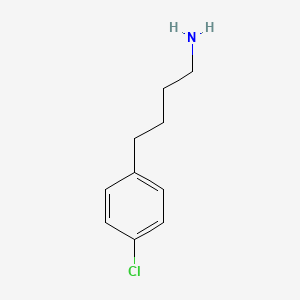

4-(4-Chlorophenyl)butan-1-amine

Descripción

Significance in Organic Synthesis and Medicinal Chemistry Research

The 4-(4-chlorophenyl)butan-1-amine structure is a versatile building block, or synthon, in organic synthesis. Its primary amine functionality serves as a key reaction site for a wide array of chemical transformations. These reactions allow for the construction of more complex molecular architectures, making it a valuable intermediate in multi-step syntheses. General synthetic strategies such as reductive amination, where a ketone is reacted with an amine, are commonly employed to generate substituted amines, highlighting the role of such compounds as both products and reactants in creating diverse chemical libraries. mdpi.com

Furthermore, the core structure is related to other synthetically useful intermediates. For instance, 1,4-diketones like 1,4-bis(4-chlorophenyl)butane-1,4-dione (B13672073) are recognized as important precursors for synthesizing five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr cyclization reactions. researchgate.net This underscores the synthetic value of the 1,4-disubstituted butane (B89635) scaffold linked to chlorophenyl rings.

| Structural Feature | Description | Significance in Organic Synthesis |

|---|---|---|

| Primary Amine (-NH₂) | A terminal nucleophilic amino group. | Serves as a reactive handle for N-alkylation, N-acylation, and reductive amination to build more complex derivatives. mdpi.comresearchgate.net |

| Butyl Linker (-(CH₂)₄-) | A four-carbon aliphatic chain. | Provides conformational flexibility, allowing the terminal groups to orient for optimal interaction in molecular recognition events. |

| 4-Chlorophenyl Group | A benzene (B151609) ring substituted with a chlorine atom at the para position. | Modulates electronic properties, lipophilicity, and metabolic stability. The chlorine atom can also serve as a site for further cross-coupling reactions. |

Structural Analogs and Their Academic Context in Chemical and Biological Research

The this compound motif is present in various structurally related compounds that have been the subject of significant academic and industrial research, particularly in drug discovery. By modifying the amine, the alkyl chain, or the aromatic ring, researchers can fine-tune the biological activity of these analogs.

A notable area of research involves butyrophenone (B1668137) analogs. For example, the compound 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one was identified as a potential atypical antipsychotic agent. nih.gov This molecule retains the chlorophenyl group but incorporates the butylamine (B146782) portion into a more complex diazepane and butyrophenone structure. Its interest stems from a multi-receptor binding profile, showing affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in antipsychotic therapy. nih.gov

Another prominent structural relative is Loperamide, a well-known synthetic opioid. Its chemical name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide. nih.gov Loperamide contains the 4-chlorophenyl group attached to a piperidine (B6355638) ring, which itself is linked via a butyl-derived chain to a diphenylbutanamide moiety. This complex structure demonstrates how the core aryl-alkyl motif can be integrated into larger, multifunctional molecules with specific therapeutic actions.

Research into antifungal agents has also explored related structures. Libraries of 4-aminopiperidines, which are cyclic analogs, have been synthesized and evaluated for their ability to inhibit ergosterol (B1671047) biosynthesis, a critical pathway in fungi. mdpi.com This research highlights the utility of the substituted amine scaffold in developing new anti-infective agents.

Furthermore, the broader class of aryl-linker-amine molecules has been investigated in other contexts. Analogs of thyronamines, such as 4-[4-(2-aminoethoxy)benzyl]aniline, have been studied for their potential neuroprotective properties. mdpi.com Although the linker and aryl substitution differ, this research showcases the general principle of using such motifs to develop bioactive compounds that can modulate physiological processes. mdpi.com

| Compound Name | Key Structural Modifications | Academic/Research Context | Reference |

|---|---|---|---|

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | Butylamine incorporated into a diazepane ring; addition of a butyrophenone moiety. | Investigated as a potential atypical antipsychotic agent with a multi-receptor binding profile. | nih.gov |

| Loperamide | Butylamine incorporated into a piperidine ring which is further substituted; amine is part of a butanamide structure. | A synthetic peripheral opioid receptor agonist. | nih.gov |

| 4-Aminopiperidine Derivatives | The butylamine chain is cyclized to form a piperidine ring, which is further functionalized. | Scaffold for novel antifungal agents targeting ergosterol biosynthesis. | mdpi.com |

| 4-[4-(2-Aminoethoxy)benzyl]aniline | Butylamine replaced with an aminoethoxy linker; chlorophenyl group replaced by an aniline (B41778) group. | Studied as a structural analog of thyronamines with potential neuroprotective activity. | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRKOJIBBAJAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444663 | |

| Record name | 4-(4-chlorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63998-62-9 | |

| Record name | 4-(4-chlorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorophenyl Butan 1 Amine and Its Derivatives

Established Synthetic Pathways

Traditional synthetic routes to 4-(4-Chlorophenyl)butan-1-amine and related compounds often rely on well-established chemical transformations, providing reliable and straightforward access to the target molecules.

Reduction-Based Approaches

A primary strategy for synthesizing this compound involves the reduction of corresponding carbonyl compounds or nitriles. libretexts.org Reductive amination of aldehydes and ketones is a particularly versatile method for producing primary, secondary, and tertiary amines. libretexts.orglumenlearning.comlibretexts.org

This process typically occurs in two main steps: the initial reaction of a carbonyl compound with an amine to form an imine, followed by the reduction of the imine to the desired amine. fiveable.melibretexts.org For the synthesis of this compound, this would involve the reductive amination of 4-(4-chlorophenyl)butanal (B3271401). The aldehyde group of 4-(4-chlorophenyl)butanal can be converted to the amine using a suitable amine source and a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. libretexts.orgfiveable.meyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Notes |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | A common and versatile reducing agent. youtube.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Imines | Selective for the reduction of imines in the presence of carbonyls. fiveable.meyoutube.com |

| Catalytic Hydrogenation (e.g., H2/Ni) | Aldehydes, Ketones, Nitriles | Can be used for direct amination. libretexts.orgyoutube.com |

| Lithium Aluminum Hydride (LiAlH4) | Amides, Nitriles, Azides | A powerful reducing agent. libretexts.orglibretexts.org |

Alternatively, the reduction of nitriles offers another pathway. The two-step sequence of SN2 displacement with a cyanide ion followed by reduction converts an alkyl halide into a primary amine with an additional carbon atom. libretexts.org Amide reduction also provides a route to amines with the same number of carbon atoms as the starting carboxylic acid derivative. libretexts.org

Halogenation and Amination Strategies

The synthesis of amines can also be achieved through strategies involving halogenation followed by amination. One common method is the SN2 reaction of alkyl halides with ammonia (B1221849) or other amines. openstax.org However, this approach can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. lumenlearning.comopenstax.org

A more controlled method for preparing primary amines involves the use of the azide (B81097) ion (N3-) as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.orgopenstax.org The resulting alkyl azide is not nucleophilic, thus preventing overalkylation. openstax.org Subsequent reduction of the alkyl azide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), yields the desired primary amine. libretexts.org The Gabriel synthesis is another effective method that utilizes potassium phthalimide (B116566) to convert alkyl halides into primary amines. libretexts.orgfiveable.me

Multi-Step Synthesis Design

The synthesis of more complex derivatives of this compound often requires a multi-step approach. utdallas.edulittleflowercollege.edu.in This involves a sequence of reactions where the product of one step becomes the starting material for the next. utdallas.edu Designing a multi-step synthesis requires careful consideration of the order of reactions and the use of protecting groups to prevent unwanted side reactions. utdallas.edu For instance, an amine group, which is highly reactive, might be protected as a less reactive amide during the synthesis and then deprotected in the final step. utdallas.edu This strategy allows for greater control over the chemical transformations. utdallas.edu The development of continuous flow techniques has streamlined multi-step syntheses by combining multiple steps into a single, continuous process, which can improve efficiency and reduce waste. mit.edu

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has seen the development of advanced methods that allow for the precise control of stereochemistry, which is crucial for the synthesis of chiral amines.

Enantioselective Synthesis of Chiral Amines

The synthesis of specific enantiomers of chiral amines is of significant interest due to the different biological activities often exhibited by stereoisomers. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts or biocatalysts. acs.orgresearchgate.net For example, asymmetric hydrogenation using a rhodium-based chiral catalyst has been employed in the synthesis of the pharmaceutical sitagliptin, which contains a chiral amine. researchgate.net

Enzymatic Reductive Amination and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. bohrium.comrsc.org Enzymes such as amine dehydrogenases, transaminases, and imine reductases are used to catalyze the asymmetric synthesis of amines. acs.orgbohrium.com

Enzymatic reductive amination, in particular, has gained prominence. bohrium.com Amine dehydrogenases (AmDHs) catalyze the reductive amination of carbonyl compounds using ammonia and a cofactor like NAD(P)H to produce chiral amines with high stereoselectivity. bohrium.com Transaminases are another class of enzymes that can produce chiral amines from prochiral ketones with excellent enantioselectivity. researchgate.netrsc.org These biocatalytic methods are considered a greener alternative to traditional chemical syntheses. researchgate.netrsc.org The development of engineered enzymes continues to expand the scope and efficiency of biocatalytic amine synthesis. acs.orghims-biocat.eu

Diastereomeric Resolution Techniques for Enantiomeric Purity

The separation of enantiomers, a process known as resolution, is a critical step in the synthesis of chiral molecules to ensure the desired stereochemical purity. For amines such as this compound, a common and well-established method for achieving enantiomeric purity is through diastereomeric resolution. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govpbworks.comlibretexts.org

These diastereomeric salts, unlike the original enantiomers, possess different physical properties, including solubility, which allows for their separation by fractional crystallization. pbworks.comlibretexts.org Once separated, the individual diastereomeric salts are treated with a base to regenerate the respective pure enantiomers of the amine. pbworks.comlibretexts.org

A frequently employed class of resolving agents for racemic bases are chiral carboxylic acids. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used for this purpose. libretexts.org The choice of the specific chiral acid and the solvent system is crucial and often determined empirically to achieve efficient separation of the diastereomeric salts. nih.gov

The general procedure for the diastereomeric resolution of a racemic amine using a chiral acid involves the following steps:

Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out, while the more soluble one remains in the mother liquor. pbworks.com

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. Further purification can be achieved by recrystallization to enhance the diastereomeric excess.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide (B78521), to neutralize the chiral acid and liberate the free, enantiomerically pure amine. pbworks.com The amine can then be extracted and purified.

Table 1: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Chemical Structure | Notes |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | A widely used and readily available chiral acid. nih.govpbworks.comlibretexts.org |

| (-)-Mandelic Acid | C6H5-CH(OH)-COOH | Another common choice for the resolution of amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | C10H15O-SO3H | A strong chiral acid that can be effective in forming crystalline salts. libretexts.org |

| (-)-Dibenzoyl-L-tartaric acid | C18H14O8 | A derivative of tartaric acid that can offer different selectivity. nih.gov |

This table presents common resolving agents and is not exhaustive.

Precursor Chemistry and Building Block Utility in Complex Molecule Synthesis

The chemical structure of this compound, featuring a primary amine and a substituted aromatic ring connected by a flexible butyl chain, makes it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry fields. The presence of the 4-chlorophenyl moiety is a common feature in many biologically active compounds.

The utility of this compound stems from the reactivity of its primary amine group, which can readily undergo a variety of chemical transformations. These include, but are not limited to, N-alkylation, acylation, and participation in the formation of heterocyclic rings. The 4-chlorophenyl group, while relatively stable, can also be involved in or influence various reactions.

For instance, derivatives of 4-(4-chlorophenyl) moieties are integral components in the synthesis of a range of bioactive molecules. These include compounds with potential analgesic, antibacterial, and enzyme-inhibiting activities. The synthesis of these complex molecules often involves the use of a precursor containing the 4-chlorophenyl group, which is then elaborated through a series of chemical reactions.

An example of the utility of a related precursor, 3-(4-chlorophenylamino)propan-1-ol, in a multi-step synthesis highlights how the chlorophenyl-containing amine structure can be modified. In this synthesis, the alcohol is converted to a chloride, which then undergoes further reactions to build a more complex molecule. This demonstrates the role of such compounds as intermediates in synthetic pathways.

Furthermore, the 4-chlorophenyl group itself is a key pharmacophore in various drug candidates. For example, it is present in the structure of compounds designed as ROCK inhibitors and in molecules with antimicrobial and antitumor properties. nih.govnih.gov The synthesis of these molecules often starts from simpler precursors containing the 4-chlorophenyl group.

The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which have shown biological activity, begins with 4-chlorophenylsulfonyl chloride. scielo.br This underscores the importance of the 4-chlorophenyl moiety as a foundational element in the construction of pharmacologically relevant scaffolds.

Table 2: Examples of Complex Molecules Derived from 4-Chlorophenyl Precursors

| Precursor/Building Block | Resulting Complex Molecule Class | Potential Biological Activity |

| 4-Chlorophenyl-containing amines/amides | Pyrazolo[4,3-f]quinolones | ROCK inhibitors nih.gov |

| 4-Chlorobenzaldehyde | Pyridin-2-one derivatives | Antitumor, Antibacterial nih.gov |

| 4-Chlorophenylsulfonyl chloride | Piperidine-1,3,4-oxadiazole derivatives | Antibacterial, Enzyme inhibition scielo.br |

This table provides examples of how the 4-chlorophenyl moiety, a key feature of this compound, is incorporated into more complex, biologically active molecules.

Reactivity and Chemical Transformations of 4 4 Chlorophenyl Butan 1 Amine

Amination Reactions and Derivatives Formation

The primary amine group of 4-(4-chlorophenyl)butan-1-amine is a key site for a variety of amination reactions, leading to the formation of a diverse range of derivatives. These reactions are fundamental in modifying the compound's structure and properties.

One of the most common transformations is the reaction with alkyl halides. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide. This SN2 reaction initially forms a secondary amine. However, the reaction often does not stop at this stage. libretexts.org The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.orgyoutube.com This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This progressive alkylation can result in a mixture of primary, secondary, tertiary, and quaternary ammonium salts, making it challenging to isolate a single product. youtube.com

Another important class of reactions involves the acylation of the amine. Carboxylic acid derivatives, such as acyl chlorides or anhydrides, react readily with this compound to form amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product. This method is highly efficient for creating N-substituted amides.

Furthermore, reductive amination provides a pathway to synthesize more complex amines. This process involves the reaction of this compound with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amine group of this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. libretexts.orglibretexts.org This reactivity is central to many of its chemical transformations.

As previously mentioned, the reaction with alkyl halides is a classic example of nucleophilic substitution, where the amine displaces a halide ion. libretexts.org The reaction proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. chemguide.co.uk However, a significant drawback of this method is the potential for multiple substitutions, leading to a mixture of secondary, tertiary, and quaternary ammonium salts. youtube.comchemguide.co.uklibretexts.org The primary amine formed can be more nucleophilic than the starting ammonia (B1221849), leading to further alkylation. chemguide.co.uk

To achieve more controlled mono-alkylation, alternative strategies are often employed. The Gabriel synthesis, for instance, utilizes the phthalimide (B116566) anion as a surrogate for ammonia. libretexts.org The phthalimide anion reacts with an alkyl halide in a nucleophilic substitution reaction. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine, avoiding the issue of over-alkylation. libretexts.org

The amine moiety can also participate in ring-opening reactions of epoxides. The nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. This reaction is typically carried out under neutral or slightly acidic conditions.

Formation of Imines and Enamines

The reaction of this compound, a primary amine, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. pressbooks.pub This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. pressbooks.pubyoutube.com Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, results in the formation of the C=N double bond characteristic of an imine. pressbooks.pub This reaction is reversible. pressbooks.pub

The general mechanism for imine formation is as follows:

Nucleophilic attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen helps to expel a water molecule, forming an iminium ion.

Deprotonation: A base (often another amine molecule) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

If a secondary amine were to react with an aldehyde or ketone, an enamine would be formed instead. masterorganicchemistry.com Enamines are characterized by a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com The mechanism for enamine formation is similar to imine formation up to the formation of the iminium ion. masterorganicchemistry.com However, since the nitrogen in the iminium ion formed from a secondary amine has no protons to lose, a proton is removed from an adjacent carbon atom, resulting in the formation of the enamine. youtube.com

Imines derived from this compound are valuable intermediates in organic synthesis. For example, they can be reduced to form secondary amines through a process known as reductive amination. libretexts.orgyoutube.com

Functionalization Strategies

Various functionalization strategies can be employed to modify this compound, targeting either the amine group or the aromatic ring.

Functionalization at the Amine Group:

Alkylation and Acylation: As discussed, direct alkylation can be challenging to control. libretexts.org Acylation to form amides is a more reliable method for functionalization. The resulting amides can then be reduced to the corresponding amines if desired. libretexts.org

Reductive Amination: This powerful one-pot reaction allows for the introduction of a wide range of substituents by reacting the primary amine with various aldehydes or ketones in the presence of a reducing agent. libretexts.org This method is highly versatile for creating secondary and tertiary amines. libretexts.org

Gabriel Synthesis: For the controlled synthesis of primary amines, the Gabriel synthesis offers a robust alternative to direct alkylation of ammonia, preventing overalkylation. libretexts.org

Functionalization of the Aromatic Ring:

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Chlorophenyl Butan 1 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(4-chlorophenyl)butan-1-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be assembled.

¹H-NMR and ¹³C-NMR Spectral Analysis

The ¹H-NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the butyl chain will present as distinct multiplets, with chemical shifts influenced by their proximity to the amine group and the aromatic ring.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the four carbons of the butyl chain and the carbons of the chlorophenyl ring. The carbon attached to the chlorine atom and the carbons of the aromatic ring will appear in the downfield region (120-145 ppm), while the aliphatic carbons will be found in the upfield region (20-45 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| ¹H-NMR Data | ¹³C-NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Ar-H | 7.25 (d, 2H) | C-Cl | 131.5 |

| Ar-H | 7.10 (d, 2H) | Ar-CH | 129.8 |

| -CH₂-N | 2.70 (t, 2H) | Ar-CH | 128.5 |

| Ar-CH₂- | 2.60 (t, 2H) | Ar-C (Quaternary) | 140.8 |

| -CH₂-CH₂-N | 1.70 (m, 2H) | -CH₂-N | 41.9 |

| -CH₂-CH₂-Ar | 1.60 (m, 2H) | Ar-CH₂- | 35.0 |

| -NH₂ | 1.40 (s, 2H) | -CH₂-CH₂-N | 33.7 |

| Ar-CH₂-CH₂- | 28.9 |

Note: Predicted values are based on standard NMR principles and data from analogous compounds. s=singlet, d=doublet, t=triplet, m=multiplet.

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself is achiral, many of its analogs possess stereocenters, making the determination of their stereochemistry critical. Advanced 2D NMR techniques are essential for this purpose. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, helping to establish the sequence of protons in the butyl chain. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butyl chain to the chlorophenyl ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): For chiral analogs, these experiments are vital. They detect through-space interactions between protons that are close to each other, which allows for the determination of the relative stereochemistry of substituents. spectrabase.com

The use of chiral derivatizing agents or chiral solvating agents in NMR can also be employed to distinguish between enantiomers of chiral analogs by inducing diastereomeric differences in their NMR spectra. libretexts.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound is expected to show characteristic absorption bands. The primary amine group will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-Cl stretch will produce a signal in the lower frequency region of the spectrum.

Raman Spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations and the C-Cl bond are typically strong Raman scatterers. For instance, the Raman spectrum of the related N-(4-chlorophenyl)acetamide shows distinct peaks that can be correlated to its structural features. spectrabase.com

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| N-H Bend (Amine) | 1590 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1020 - 1250 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns upon ionization. chemguide.co.uk The molecular weight of this compound is 183.68 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 183. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 185 with about one-third the intensity of the M⁺ peak will be observed. whitman.edu

The fragmentation of primary amines is often dominated by alpha-cleavage. libretexts.org For this compound, this would involve the cleavage of the C1-C2 bond, leading to the formation of a highly stable iminium ion.

Predicted Key Fragments:

m/z 30: [CH₂NH₂]⁺, resulting from alpha-cleavage, often the base peak.

m/z 183/185: Molecular ion (M⁺/M+2).

m/z 125/127: [ClC₆H₄CH₂]⁺, the chlorotropylium ion, resulting from benzylic cleavage.

m/z 111/113: [ClC₆H₄]⁺, the chlorophenyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 183 / 185 | [C₁₀H₁₄ClN]⁺ | Molecular Ion (M⁺) |

| 125 / 127 | [C₇H₆Cl]⁺ | Benzylic cleavage |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of butylamine (B146782) chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 4-chlorophenyl group. This group is expected to exhibit absorption bands corresponding to π → π* transitions within the benzene ring.

The spectrum would likely show a strong absorption band (the E-band) around 200-230 nm and a weaker, fine-structured band (the B-band) around 260-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent. UV-Vis spectroscopy is also a valuable tool for assessing the purity of the compound, as impurities with different chromophores would alter the absorption spectrum. The analysis of related compounds like 2-amino-4-(4-chlorophenyl)thiazole by UV-Vis has been reported. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~225 | 4-Chlorophenyl |

| π → π* (B-band) | ~270 | 4-Chlorophenyl |

Note: Values are approximate and can vary with the solvent.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for its quantification in various matrices.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amine group, derivatization may be necessary to reduce peak tailing and improve chromatographic performance. vt.edu Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and its related impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound.

Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), this is a common method for the separation and quantification of such compounds.

Normal-Phase HPLC: This method uses a polar stationary phase and a nonpolar mobile phase.

Chiral HPLC: For the separation of enantiomers of chiral analogs of this compound, HPLC with a chiral stationary phase (CSP) is the method of choice.

The selection of the appropriate chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-chlorophenyl)acetamide |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound and its analogs. ipinnovative.comhitachi-hightech.com Its versatility allows for various modes of separation, making it suitable for a wide range of analytical challenges, from purity assessment to chiral separations. ipinnovative.com

Chiral Separation:

The enantiomeric resolution of chiral amines, including analogs of this compound, is a critical application of HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely recognized for their efficacy in separating enantiomers. yakhak.orgnih.gov The choice of the CSP is a critical factor for successful enantiomeric separation. yakhak.org For instance, amylose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent performance in resolving NBD-derivatized chiral amines. yakhak.org

The mobile phase composition also plays a pivotal role in achieving optimal separation. chromatographyonline.com In normal-phase HPLC, mixtures of alkanes like hexane (B92381) with alcohols such as 2-propanol or ethanol (B145695) are commonly employed. yakhak.org The addition of acidic additives to the mobile phase can significantly enhance the separation of basic compounds like amines on polysaccharide-based CSPs. researchgate.net The mechanism is thought to involve the formation of ion-pairs in the mobile phase and increased interaction with the CSP due to a localized decrease in pH. researchgate.net

For more complex separations, a screening process involving multiple CSPs and mobile phase compositions is often necessary to identify the optimal conditions. chromatographyonline.com The selectivity of the separation can be influenced by the type of polysaccharide, the nature of the chiral selector, the position of functional groups on the selector, the mobile phase composition, and the column temperature. chromatographyonline.com

Method Development and Validation:

Developing a robust HPLC method involves optimizing several parameters, including the column, mobile phase, flow rate, and detection wavelength. ipinnovative.comresearchgate.net For instance, a reversed-phase HPLC method for the analysis of a related compound, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-butanamide, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Validation of an HPLC method in accordance with guidelines from the International Council for Harmonisation (ICH) ensures its reliability for its intended purpose. yakhak.org This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and robustness. researchgate.netnih.gov

Table 1: HPLC Parameters for Analysis of Related Amine Compounds

| Parameter | Typical Conditions | Source |

| Stationary Phase | Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives), C18 columns | yakhak.orgsielc.com |

| Mobile Phase | Normal Phase: Hexane/2-Propanol, Hexane/EthanolReversed Phase: Acetonitrile/Water with acid modifier | yakhak.orgsielc.com |

| Detection | UV, Fluorescence | yakhak.org |

| Flow Rate | 1.0 - 2.0 mL/min | yakhak.orgresearchgate.net |

| Temperature | Ambient or controlled (e.g., 40°C) | yakhak.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While amines can be challenging to analyze directly by GC due to their polarity and potential for column interactions, derivatization can overcome these limitations. vt.edu

Derivatization:

For GC analysis of amines, derivatization is a common strategy to increase volatility and improve chromatographic peak shape. vt.edu This involves chemically modifying the amine group to a less polar functional group.

Fragmentation Patterns:

The mass spectrometer component of a GC-MS system provides crucial structural information based on the fragmentation pattern of the analyte. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, nitrogen-containing cation. The mass-to-charge ratio (m/z) of this fragment can help in identifying the structure of the amine. libretexts.org The molecular ion peak of a compound containing an odd number of nitrogen atoms, like this compound, will have an odd m/z value. libretexts.org

A sensitive GC-MS method was developed for a related compound, 4-chloro-1-butanol, which is a genotoxic impurity. This method utilized an internal standard for accuracy and precision and achieved a low detection limit. nih.gov Such methods highlight the capability of GC-MS for trace-level analysis. nih.gov

Table 2: Key GC-MS Parameters and Observations for Amine Analysis

| Parameter/Observation | Description | Source |

| Derivatization | Often required to improve volatility and peak shape. | vt.edu |

| Ionization Mode | Electron Ionization (EI) is common. | nih.gov |

| Key Fragmentation | Alpha-cleavage next to the nitrogen atom is a dominant pathway for aliphatic amines. | libretexts.orglibretexts.org |

| Molecular Ion Peak | Odd m/z value for compounds with an odd number of nitrogen atoms. | libretexts.org |

| Columns | Inert columns are crucial to minimize analyte interaction and improve data quality. | hpst.cz |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. nih.govresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products. researchgate.net

Principles and Application:

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). aga-analytical.com.pl The choice of the solvent system is crucial for achieving good separation. sigmaaldrich.com For amines, which are basic, solvent systems often include a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent streaking and improve spot shape. nih.gov

In the context of the synthesis of this compound, TLC can be used to monitor the key reaction steps. By spotting the reaction mixture on a TLC plate alongside the starting materials and, if available, the expected product, the progress of the reaction can be visually tracked. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Visualization:

Since many organic compounds, including amines, are colorless, a visualization method is required to see the separated spots on the TLC plate. nih.gov UV light is a common non-destructive method if the compounds are UV-active. nih.gov Alternatively, chemical staining reagents can be used. For amines, reagents like ninhydrin (B49086) can be sprayed on the plate, which reacts with the amine to produce a colored spot. epfl.ch

Table 3: Typical TLC Systems for Amine Analysis

| Component | Description | Source |

| Stationary Phase | Silica gel is the most common adsorbent. | aga-analytical.com.pl |

| Mobile Phase (Eluent) | A mixture of organic solvents, often with a basic additive (e.g., triethylamine, ammonium hydroxide) for amines. Examples include Chloroform-Diethyl ether-Triethylamine. | nih.gov |

| Visualization | UV light (if compounds are UV-active), or chemical staining reagents (e.g., ninhydrin for amines). | nih.govepfl.ch |

The use of TLC in conjunction with solid-phase synthesis has also been demonstrated, providing a practical method for real-time monitoring of reactions on a solid support. thieme.de

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netthieme-connect.de This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.

Principles of Absolute Configuration Determination:

The determination of the absolute configuration of a chiral molecule is possible through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netmit.edu When the energy of the X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs during scattering. thieme-connect.de This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). researchgate.net By analyzing these differences, the absolute arrangement of atoms in the molecule can be established. researchgate.net

The presence of heavier atoms (e.g., chlorine, bromine, sulfur) in the molecule enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable. mit.edu For this compound, the chlorine atom provides a sufficiently strong anomalous scattering signal for this purpose. mit.edu For molecules containing only light atoms (C, H, O, N), determining the absolute configuration can be more challenging, but modern techniques and instrumentation have made it increasingly feasible. researchgate.netmit.edu

Prerequisites and Data Analysis:

A key requirement for X-ray crystallographic analysis is the availability of a good-quality single crystal of the compound. thieme-connect.deresearchgate.net The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The absolute structure is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer. mit.edu

Computational and Theoretical Investigations of 4 4 Chlorophenyl Butan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometry (bond lengths, bond angles, and dihedral angles) by finding the lowest energy state of the molecule. nih.gov For 4-(4-chlorophenyl)butan-1-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its geometry in the ground state. nih.govresearchgate.net

The optimized geometry would reveal the precise spatial arrangement, including the planarity of the chlorophenyl ring and the conformation of the butylamine (B146782) chain. A comparison between theoretically calculated parameters and experimental data from techniques like X-ray crystallography allows for validation of the computational method. nih.gov In the absence of specific experimental data for the title compound, the expected geometric parameters can be inferred from studies on similar structures. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: These are representative values based on standard bond lengths and data from analogous structures; actual calculated values may vary.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (Aromatic) | ~1.39 Å |

| C-Cl (Aromatic) | ~1.74 Å | |

| C-C (Alkyl) | ~1.53 Å | |

| C-N (Alkyl) | ~1.47 Å | |

| Bond Angles | C-C-C (Aromatic) | ~120° |

| Cl-C-C (Aromatic) | ~120° | |

| C-C-C (Alkyl) | ~109.5° | |

| C-C-N (Alkyl) | ~109.5° |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the electronegative chlorine atom and the lone pair of the nitrogen atom in the amine group. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. nih.govresearchgate.net This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The characteristics of these orbitals are critical for determining molecular reactivity and electronic properties. pastic.gov.pk

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Table 2: Predicted Frontier Orbital Properties for this compound (Note: These are exemplary values based on similar compounds; actual calculated values may differ.)

| Parameter | Symbol | Predicted Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| Energy Gap | ΔE | 5.7 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 0.8 eV |

| Chemical Hardness | η | 2.85 eV |

| Chemical Softness | S | 0.175 eV⁻¹ |

| Electronegativity | χ | 3.65 eV |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, including lone pairs and bonds, and quantifies delocalization effects within a molecule. uni-muenchen.deq-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, key NBO interactions would involve the delocalization of electron density from:

The lone pair of the nitrogen atom (nN) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

The lone pairs of the chlorine atom (nCl) to the antibonding π* orbitals of the phenyl ring.

The π orbitals of the phenyl ring to the σ* orbitals of the attached alkyl chain.

Table 3: Predicted NBO Donor-Acceptor Interactions for this compound (Note: This table presents hypothetical but plausible interactions and stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ(C-H) | ~ 2.5 |

| LP (1) N | σ(C-C) | ~ 1.8 |

| LP (3) Cl | π(C-C)ring | ~ 1.2 |

| π (C-C)ring | σ(C-C)alkyl | ~ 0.9 |

Prediction of Chemical Reactivity and Selectivity

Theoretical methods can also predict which sites on a molecule are most likely to participate in a chemical reaction.

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule. researchgate.net They quantify the change in electron density at a specific point when an electron is added to or removed from the system. The condensed Fukui functions pinpoint specific atoms susceptible to different types of attack:

f+: For nucleophilic attack (where an electron is accepted). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-: For electrophilic attack (where an electron is donated). The site with the highest f- value is the most favorable for attack by an electrophile.

f0: For radical attack.

For this compound, the analysis of Fukui functions would likely predict that the nitrogen atom of the amine group is the primary site for electrophilic attack, due to its lone pair of electrons making it a strong electron donor (high f-). researchgate.net The sites for nucleophilic attack (high f+) would likely be certain carbon atoms within the phenyl ring, influenced by the electron-withdrawing effect of the chlorine atom. researchgate.net

Table 4: Predicted Condensed Fukui Function Values for Key Atoms in this compound (Note: These are illustrative values to demonstrate the concept.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (amine) | 0.021 | 0.185 |

| C (para to Cl) | 0.115 | 0.045 |

| C (ipso to Cl) | 0.098 | 0.030 |

| Cl | 0.040 | 0.095 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, which is typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a function that estimates the binding energy.

The prediction of drug-target interactions is a critical step in understanding the pharmacological profile of a compound. nih.gov For a molecule like this compound, computational approaches can be employed to screen for potential biological targets. nih.gov These methods often integrate information about the chemical structure of the ligand and the genomic sequences of potential protein targets to predict the likelihood of an interaction. nih.gov By comparing the structure of this compound to known ligands for various receptors, enzymes, and ion channels, it is possible to generate a prioritized list of potential targets for further experimental validation.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of these investigations can be outlined. A typical molecular docking study would involve the following steps:

Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: A protein of interest would be selected based on a therapeutic hypothesis. The three-dimensional structure of the protein, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding site, generating multiple possible binding poses.

Scoring and Analysis: The generated poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

The insights gained from molecular docking can guide the design of new analogs with improved potency and selectivity. For instance, if a docking study reveals a specific interaction that is crucial for binding, medicinal chemists can design new molecules that enhance this interaction.

| Interaction Type | Potential Interacting Residues in a Hypothetical Target Protein |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Phe, Tyr, Trp, His |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen in a carbonyl group) |

This table represents a generalized prediction of potential interactions and is not based on a specific documented study of this compound.

In Silico Approaches for Biological Activity and Toxicity Prediction

In silico methods are computational techniques used to predict the biological activity and toxicity of chemical substances. These approaches are valuable for prioritizing compounds for further experimental testing and for reducing the reliance on animal testing. nih.gov For this compound, various in silico models can be employed to estimate its potential pharmacological effects and toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. nih.gov These models are based on the principle that the biological activity of a chemical is related to its molecular structure. By analyzing a dataset of compounds with known activities, a mathematical relationship between the molecular descriptors (physicochemical properties and structural features) and the biological endpoint can be established. This model can then be used to predict the activity of new or untested compounds like this compound.

Several software tools and platforms are available for predicting toxicity. For instance, Toxtree and pkCSM are programs that can predict various toxicological endpoints based on the chemical structure of a compound. uad.ac.idresearchgate.net These tools often use a decision tree approach or graph-based signatures to classify a compound's potential for toxicity. uad.ac.idresearchgate.net The predictions can cover a wide range of endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. uad.ac.idresearchgate.net

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial application of in silico models. nih.gov These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. nih.gov For this compound, ADMET prediction tools could estimate its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions.

| Predicted Endpoint | Predicted Outcome for this compound (Hypothetical) | Methodology |

| Ames Mutagenicity | Non-mutagenic | QSAR, Structural Alerts |

| Carcinogenicity | Non-carcinogen | QSAR, Structural Alerts |

| Hepatotoxicity | Low risk | QSAR, Comparison to known hepatotoxins |

| hERG Inhibition | Low to moderate risk | QSAR, Pharmacophore modeling |

| Skin Sensitization | Potential sensitizer | Structural Alerts |

This table presents hypothetical predictions for illustrative purposes. The actual toxicological profile of this compound would need to be confirmed through experimental studies.

By leveraging these in silico tools, researchers can gain valuable insights into the potential biological activities and toxicological risks associated with this compound without the need for extensive and costly laboratory experiments. These computational predictions serve as a guide for further focused experimental investigation.

Advanced Research Applications and Future Directions

Utility as Research Chemicals and Specialty Chemical Intermediates

4-(4-Chlorophenyl)butan-1-amine is well-established as a research chemical and a versatile intermediate in organic synthesis. lookchem.combiosynth.com Its commercial availability from various chemical suppliers underscores its role as a readily accessible building block for creating diverse molecular structures. amadischem.comglpbio.comalchempharmtech.com The primary value of this compound lies in its bifunctional nature: a substituted aromatic ring and a reactive primary amine at the terminus of an alkyl chain.

This structure is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. lookchem.com The chlorophenyl group is a common feature in many pharmaceutical drugs, influencing properties such as lipophilicity and metabolic stability. nih.gov The butan-1-amine portion provides a flexible linker and a reactive handle for further chemical modifications. A closely related compound, 4-Chloro-1-(4-chlorophenyl)butan-2-amine (PCPA), is described as a versatile precursor for both pharmaceuticals and pesticides, highlighting the utility of the (chlorophenyl)butanamine scaffold in generating new chemical entities. biosynth.com Researchers utilize such intermediates to construct libraries of novel compounds for screening and development, making this compound a key component in the early stages of drug discovery and materials science. nbinno.com

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 63998-62-9 | lookchem.comamadischem.com |

| Molecular Formula | C10H14ClN | glpbio.comnih.gov |

| Molecular Weight | 183.68 g/mol | glpbio.comchemscene.com |

| InChIKey | DBRKOJIBBAJAII-UHFFFAOYSA-N | amadischem.comuni.lu |

Potential in Agricultural Chemistry Research

While direct studies of this compound in agricultural applications are not extensively documented, its structural components suggest significant potential in this field. The development of novel pesticides, herbicides, and plant growth regulators often relies on the synthesis and screening of new chemical entities derived from versatile building blocks. biosynth.com The broader class of compounds known as γ-amino alcohols, which can be synthesized from such precursors, are recognized as crucial building blocks for agrochemicals.

The 4-chlorophenyl moiety is a well-known toxophore present in various commercial pesticides. The flexible four-carbon chain and the terminal amine group allow for the systematic modification of the molecule to optimize activity, selectivity, and environmental persistence. Researchers in agricultural chemistry could utilize this compound as a starting scaffold to generate novel derivatives for high-throughput screening. Its application could lead to the discovery of new active compounds that address challenges such as pesticide resistance and the need for more sustainable agricultural solutions. mdpi.commdpi.com

| Compound Name | CAS Number | Structural Difference | Potential Research Implication |

|---|---|---|---|

| This compound | 63998-62-9 | Chlorine at the para (4) position of the phenyl ring. | Baseline structure for synthetic programs. nih.gov |

| 4-(3-Chlorophenyl)butan-1-amine | 181650-48-6 | Chlorine at the meta (3) position of the phenyl ring. chemscene.com | Allows for investigation of how substituent position affects biological activity and receptor binding. |

Integration in Chemical Biology and Conjugation Chemistry Studies

The terminal primary amine group of this compound makes it a valuable tool for applications in chemical biology and conjugation chemistry. Primary amines are among the most frequently targeted functional groups for bioconjugation due to their nucleophilic nature and accessibility on the surface of biomolecules like proteins. creative-biolabs.comthermofisher.com

This amine can be covalently linked to proteins, peptides, nucleic acids, or other macromolecules using a variety of well-established chemical reactions. creative-biogene.com This process allows for the attachment of the (4-chlorophenyl)butyl moiety as a probe or modifying agent. For example, it could be conjugated to a protein to study how this specific chemical group influences protein-protein interactions or cellular localization. It could also be tethered to a solid support to create affinity chromatography media for isolating proteins that bind to this particular chemical scaffold. The simplicity and efficiency of reactions targeting primary amines make this compound an accessible molecule for researchers exploring the interface of chemistry and biology. nih.gov

| Reactive Group | Resulting Linkage | Typical Application |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Esters | Amide Bond | Labeling proteins and antibodies. thermofisher.comnih.gov |

| Isothiocyanates | Thiourea Bond | Attaching fluorescent dyes. thermofisher.com |

| Aldehydes/Glyoxals | Imine (reducible to secondary amine) | Crosslinking and surface modification. thermofisher.com |

| Epoxides/Oxiranes | Secondary Amine | Stable linkage under various conditions. thermofisher.com |

Emerging Methodologies and Research Gaps

The future study of this compound and its derivatives is likely to be influenced by advancements in synthetic chemistry and a need to explore underutilized chemical space.

Emerging Methodologies: Recent years have seen the development of novel, highly efficient methods for synthesizing γ-amino alcohols and related chiral amines. nih.gov Techniques such as copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols and tandem reactions like the aza-Michael addition-asymmetric transfer hydrogenation offer more direct and stereoselective routes to these structures compared to traditional multi-step syntheses. nih.govorganic-chemistry.org Applying these modern catalytic methods to the synthesis of this compound and its analogs could provide more efficient access to these building blocks and enable the creation of chiral variants for more sophisticated research applications. researchgate.netunimi.it

Research Gaps: Despite its availability and utility as an intermediate, there is a notable lack of published research on the intrinsic biological or material properties of this compound itself. amadischem.com This represents a significant research gap; the compound could possess uninvestigated pharmacological or other activities. Furthermore, while the chlorophenyl motif is common in approved drugs, there remains substantial opportunity to explore novel chlorinated compounds for therapeutic benefit. nih.gov A systematic investigation into the activities of this and related simple halogenated amines could yield valuable scientific insights. The application of the aforementioned emerging synthetic methods specifically to this compound and its derivatives is also an underexplored area that could expand its utility in chemical and pharmaceutical research.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)butan-1-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like brominated amides (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) can serve as precursors . Optimization involves controlling stoichiometry, temperature (e.g., 60–80°C for amidation), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/volatiles. In case of skin contact, wash immediately with soap and water. Store in sealed containers away from oxidizers and heat sources .

Q. How is the compound purified after synthesis, and what solvents are recommended?

- Methodology : Post-synthesis, liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted reagents. Recrystallization using ethanol or methanol yields high-purity crystals. Solvent selection depends on polarity; hexane/ethyl acetate mixtures (3:1 ratio) are effective for column chromatography .

Q. What spectroscopic techniques are used for structural confirmation?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm for chlorophenyl) and amine groups (δ 1.5–2.5 ppm for butanamine backbone).

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1090 cm (C-Cl bond) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For 4-(4-Chlorophenyl) derivatives, Cl···H interactions and torsional angles in the butanamine chain are critical for conformational analysis. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Q. What mechanisms underlie its biological activity in receptor-binding studies?

- Methodology : Pharmacological assays (e.g., radioligand binding) evaluate affinity for targets like dopamine D2 receptors. For example, structural analogs (e.g., L-741,626) show competitive inhibition via hydrophobic interactions with the 4-chlorophenyl group and hydrogen bonding with the amine . Dose-response curves (IC) and molecular docking (AutoDock Vina) validate binding modes .

Q. How can discrepancies in synthetic yields be systematically addressed?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors.

- HPLC-MS : Monitor reaction progress and detect byproducts (e.g., dehalogenated side products).

- Kinetic Studies : Pseudo-first-order rate constants reveal rate-limiting steps (e.g., amine nucleophilicity) .

Q. What strategies enhance stability during long-term storage?

- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit oxidation. Periodic FT-IR and TLC checks ensure integrity .

Q. How does the compound interact in multi-component coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.